molecular formula C23H21FN4O B10929234 1-ethyl-N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929234
M. Wt: 388.4 g/mol
InChI Key: LHSGNXZHFVOZEC-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(4-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(4-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-N~4~-(4-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methyl groups can influence its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines with different substituents. The uniqueness of 1-ETHYL-N~4~-(4-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which can affect its chemical and biological properties. Other similar compounds include:

  • 1-ETHYL-N~4~-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-ETHYL-N~4~-(4-BROMOPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Properties

Molecular Formula

C23H21FN4O

Molecular Weight

388.4 g/mol

IUPAC Name

1-ethyl-N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O/c1-4-28-22-21(15(3)27-28)19(23(29)25-18-11-9-17(24)10-12-18)13-20(26-22)16-7-5-14(2)6-8-16/h5-13H,4H2,1-3H3,(H,25,29)

InChI Key

LHSGNXZHFVOZEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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